molecular formula C21H26O3 B13401252 9-cis Acitretin

9-cis Acitretin

Cat. No.: B13401252
M. Wt: 326.4 g/mol
InChI Key: IHUNBGSDBOWDMA-CJJRUFRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-cis Acitretin is a synthetic retinoid, a derivative of vitamin A, known for its therapeutic applications, particularly in dermatology. It is a geometric isomer of acitretin, which is used in the treatment of severe psoriasis and other skin disorders. Retinoids, including this compound, play a crucial role in regulating cell growth, differentiation, and apoptosis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-cis Acitretin involves several steps, starting from the reaction of 3-formyl-crotonic acid butyl ester with 5-(4-methoxy-2,3,6-trimethylphenyl)-3-methyl-penta-2,4-diene-l-triphenyl phosphonium bromide. This reaction is carried out in the presence of a mild inorganic base, followed by isomerization using iodine to achieve the desired trans isomer with high purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring stringent control over reaction conditions to maintain high yield and purity. The process involves multiple purification steps to isolate the final product, ensuring it meets regulatory standards for pharmaceutical use .

Chemical Reactions Analysis

Types of Reactions: 9-cis Acitretin undergoes various chemical reactions, including:

    Oxidation: Conversion to its oxidized form, such as 4-oxo-9-cis Acitretin.

    Reduction: Reduction reactions to form different isomers.

    Substitution: Reactions involving the substitution of functional groups.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various isomers and oxidized derivatives, which are studied for their biological activities and potential therapeutic applications .

Scientific Research Applications

9-cis Acitretin has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9-cis Acitretin involves binding to retinoid receptors, such as retinoic acid receptors (RARs) and retinoid X receptors (RXRs). This binding regulates gene transcription, leading to normalization of cell growth and differentiation. The exact molecular pathways are still under investigation, but it is believed that this compound modulates the expression of genes involved in cell cycle regulation and apoptosis .

Comparison with Similar Compounds

Uniqueness: 9-cis Acitretin is unique due to its ability to bind both RARs and RXRs, making it a versatile compound in retinoid therapy. Its geometric isomerism also provides distinct biological activities compared to other retinoids .

Properties

Molecular Formula

C21H26O3

Molecular Weight

326.4 g/mol

IUPAC Name

(2E,4E,6Z,8E)-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid

InChI

InChI=1S/C21H26O3/c1-14(8-7-9-15(2)12-21(22)23)10-11-19-16(3)13-20(24-6)18(5)17(19)4/h7-13H,1-6H3,(H,22,23)/b9-7+,11-10+,14-8-,15-12+

InChI Key

IHUNBGSDBOWDMA-CJJRUFRZSA-N

Isomeric SMILES

CC1=CC(=C(C(=C1/C=C/C(=C\C=C\C(=C\C(=O)O)\C)/C)C)C)OC

Canonical SMILES

CC1=CC(=C(C(=C1C=CC(=CC=CC(=CC(=O)O)C)C)C)C)OC

Origin of Product

United States

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